4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid
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Overview
Description
4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid is an organic compound with the molecular formula C9H11NO4S. It is a white to light yellow solid that is soluble in some organic solvents such as dimethyl sulfoxide and dichloromethane . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid can be synthesized through the reaction of 2-aminothiazole with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tert-butoxycarbonyl (Boc) protecting group on the amino group of the thiazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using appropriate reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for Boc deprotection.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Various substituted thiazole derivatives.
Deprotection Reactions: 2-aminothiazole-4-carboxylic acid.
Coupling Reactions: Biaryl thiazole derivatives.
Scientific Research Applications
4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(tert-butoxycarbonyl)thiazole-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization . This mechanism is crucial in the synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)thiazole-5-carboxylic acid: Similar structure with the Boc group at a different position.
2-(tert-Butoxycarbonylamino)methylthiazole-4-carboxylic acid: Contains an additional methyl group.
2-(tert-Butoxycarbonylamino)thiazole-4-carboxylic acid: Another Boc-protected thiazole derivative.
Uniqueness
4-(Tert-butoxycarbonyl)thiazole-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the thiazole ring makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4S/c1-9(2,3)14-8(13)5-4-15-6(10-5)7(11)12/h4H,1-3H3,(H,11,12) |
InChI Key |
HXSOUSOCQNWIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CSC(=N1)C(=O)O |
Origin of Product |
United States |
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